3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide

Catalog No.
S6593697
CAS No.
1877049-55-2
M.F
C7H8F3NO
M. Wt
179.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxa...

CAS Number

1877049-55-2

Product Name

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide

IUPAC Name

3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide

Molecular Formula

C7H8F3NO

Molecular Weight

179.14 g/mol

InChI

InChI=1S/C7H8F3NO/c8-7(9,10)6-1-5(2-6,3-6)4(11)12/h1-3H2,(H2,11,12)

InChI Key

PUVLSLQGUDQMSW-UHFFFAOYSA-N

SMILES

C1C2(CC1(C2)C(F)(F)F)C(=O)N

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)C(=O)N

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide is a compound characterized by its unique bicyclic structure, which consists of a trifluoromethyl group attached to a bicyclo[1.1.1]pentane framework. This compound belongs to a class of bicyclic compounds known for their rigidity and symmetrical three-dimensional structure, making them valuable in medicinal chemistry as bioisosteres for aromatic rings, particularly the phenyl ring . The molecular formula of this compound is C₆H₉ClF₃N, with a molecular weight of approximately 187.59 g/mol .

The chemical reactivity of 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide can be attributed to the presence of the carboxamide functional group, which can participate in various reactions such as:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid.
  • Amidation: It can react with amines to form new amides.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although specific reactions involving this compound are less documented.

The synthesis of 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide typically involves multi-step synthetic routes:

  • Formation of Bicyclo[1.1.1]pentane: Initial synthesis often starts with propellane derivatives.
  • Introduction of Trifluoromethyl Group: This can be achieved through nucleophilic substitution or electrophilic fluorination methods.
  • Carboxamide Formation: The final step usually involves the reaction of the resulting bicyclic compound with an amine or ammonia under controlled conditions to yield the carboxamide derivative.

Recent advancements have focused on scalable and efficient synthetic methods using light to drive reactions without the need for catalysts or additives .

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide has potential applications in:

  • Medicinal Chemistry: As a bioisostere for drug design, it may enhance the pharmacokinetic properties of lead compounds.
  • Material Science: Its unique structure may be explored for developing new materials with specific mechanical or thermal properties.

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide shares structural similarities with other bicyclic compounds and bioisosteres:

Compound NameStructure TypeNotable Features
Bicyclo[2.2.2]octaneBicyclicUsed as a non-classical bioisostere
3-Aminobicyclo[1.1.1]pentan-1-carboxylic acidBicyclicExhibits enhanced solubility and binding properties
3-(Fluoromethyl)bicyclo[2.2.2]octaneBicyclicSimilar bioisosteric properties

The uniqueness of 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide lies in its trifluoromethyl substitution, which can significantly alter its electronic properties and interactions compared to other bicyclic compounds, potentially leading to distinct biological activities and applications in drug development and material science.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

179.05579836 g/mol

Monoisotopic Mass

179.05579836 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-23

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